4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine
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Overview
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine is a complex organic compound with potential applications in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a bromopyridine moiety, and a fluoropyrimidine scaffold, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include brominating agents, pyrrolidine derivatives, and fluoropyrimidine precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromopyridine moiety allows for substitution reactions, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized pyrrolidine derivatives .
Scientific Research Applications
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving kinase inhibition.
Medicine: The compound’s potential as a kinase inhibitor makes it a candidate for drug discovery and development, particularly in the treatment of cancer and other diseases.
Industry: Its applications in industrial chemistry include the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
- 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine
- 3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile.
Uniqueness
What sets 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN4O/c1-2-12-14(17)15(20-9-19-12)21-6-4-10(8-21)22-13-3-5-18-7-11(13)16/h3,5,7,9-10H,2,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZJSLDPJHGOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C2)OC3=C(C=NC=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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